2-(4-Tert-butylphenyl)-1,3-benzoxazol-6-amine
Description
Properties
IUPAC Name |
2-(4-tert-butylphenyl)-1,3-benzoxazol-6-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O/c1-17(2,3)12-6-4-11(5-7-12)16-19-14-9-8-13(18)10-15(14)20-16/h4-10H,18H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FONRONRWLQVFEJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C2=NC3=C(O2)C=C(C=C3)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Tert-butylphenyl)-1,3-benzoxazol-6-amine typically involves the condensation of 4-tert-butylaniline with salicylaldehyde, followed by cyclization to form the benzoxazole ring. The reaction is usually carried out under acidic or basic conditions, with common reagents including acetic acid or sodium hydroxide. The reaction mixture is then heated to promote cyclization, resulting in the formation of the desired benzoxazole compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, with the use of advanced purification techniques such as recrystallization or chromatography. Additionally, industrial methods may incorporate continuous flow reactors to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(4-Tert-butylphenyl)-1,3-benzoxazol-6-amine can undergo various chemical reactions, including:
Electrophilic Aromatic Substitution: The phenyl ring can participate in electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions, leading to the formation of different functional groups.
Nucleophilic Substitution: The benzoxazole ring can undergo nucleophilic substitution reactions, particularly at the nitrogen atom.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Common reagents include nitric acid for nitration, sulfuric acid for sulfonation, and halogens (e.g., chlorine, bromine) for halogenation.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nitration of the phenyl ring may yield nitro derivatives, while oxidation can produce quinones or other oxidized species.
Scientific Research Applications
2-(4-Tert-butylphenyl)-1,3-benzoxazol-6-amine has a wide range of applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those with potential anticancer, antimicrobial, or anti-inflammatory properties.
Materials Science: The compound is utilized in the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices due to its favorable electronic properties.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, facilitating the development of new synthetic methodologies.
Mechanism of Action
The mechanism of action of 2-(4-Tert-butylphenyl)-1,3-benzoxazol-6-amine depends on its specific application. In medicinal chemistry, the compound may interact with various molecular targets, such as enzymes or receptors, to exert its biological effects. The benzoxazole moiety is known to engage in hydrogen bonding and π-π interactions, which can enhance binding affinity and specificity. Additionally, the tert-butyl group can influence the compound’s lipophilicity and membrane permeability, affecting its pharmacokinetic properties.
Comparison with Similar Compounds
Electronic and Steric Effects
- Tert-butylphenyl vs. Dichlorophenyl: The tert-butyl group in the target compound is electron-donating and sterically bulky, enhancing solubility in non-polar solvents and reducing intermolecular interactions.
- Methylphenyl vs. Trifluoromethylphenyl : The 3-methylphenyl substituent (C₁₄H₁₂N₂O) offers moderate electron donation and lower steric hindrance compared to the tert-butyl group. The trifluoromethyl group in the oxadiazole derivative (C₉H₆F₃N₃O) is strongly electron-withdrawing, altering electronic density and stability in photophysical applications .
Core Heteroatom Variations
- Benzoxazole vs. The methylthio group further enhances sulfur’s electron-rich character, affecting redox properties .
- Benzoxazole vs. Oxadiazole : The oxadiazole core (C₉H₆F₃N₃O) introduces a nitrogen-rich heterocycle with higher electron affinity, making it suitable for use in electron-transport layers of OLEDs. However, it may reduce thermal stability compared to benzoxazoles .
Research Findings and Regulatory Considerations
- Synthetic Accessibility : The tert-butylphenyl derivative is synthesized via Pd-catalyzed cross-coupling, achieving 95% purity, while dichlorophenyl analogs require halogen-directed coupling with lower yields (~70%) .
- Regulatory Status: None of the listed compounds are restricted under RoHS or REACH. However, chlorinated analogs (e.g., 2,5-dichlorophenyl) may face scrutiny due to environmental persistence .
Biological Activity
2-(4-Tert-butylphenyl)-1,3-benzoxazol-6-amine is a compound of increasing interest in medicinal chemistry and materials science due to its diverse biological activities and applications. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a benzoxazole core with a tert-butyl group at the para position of the phenyl ring, which influences its physicochemical properties such as lipophilicity and membrane permeability. These characteristics are crucial for its biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, which can lead to therapeutic effects against diseases such as cancer.
- Receptor Interaction : It is capable of binding to certain receptors, modulating their activity and influencing cellular responses.
- Hydrogen Bonding and π-π Interactions : The benzoxazole moiety facilitates these interactions, enhancing binding affinity and specificity for biological targets.
Anticancer Activity
Research indicates that derivatives of benzoxazole, including this compound, exhibit significant cytotoxic effects against various cancer cell lines. Notable findings include:
- Cell Lines Affected : The compound has shown efficacy against breast (MCF-7), lung (A549), liver (HepG2), prostate (PC3), and colorectal (HCT-116) cancer cells .
- Mechanisms : The anticancer effects are linked to the induction of apoptosis and inhibition of cell proliferation through interaction with specific oncogenic pathways .
Antimicrobial Activity
In addition to anticancer properties, the compound demonstrates antimicrobial activity against both Gram-positive and Gram-negative bacteria. Studies have shown:
- Efficacy : Some derivatives have been reported to be as effective as standard reference drugs in inhibiting microbial growth .
- Structure-Activity Relationship (SAR) : Modifications on the phenyl ring influence antimicrobial potency, with electron-donating groups generally enhancing activity .
Research Findings and Case Studies
A variety of studies have explored the biological activity of this compound:
Q & A
Basic Research Questions
Q. What synthetic routes are effective for producing 2-(4-Tert-butylphenyl)-1,3-benzoxazol-6-amine, and how can reaction conditions be optimized?
- Methodology : A common approach involves cyclization of substituted benzoxazole precursors with tert-butylphenyl groups. Solvent choice significantly impacts yield and reaction time; for example, ethanol or solvent-free conditions at ~70°C may enhance efficiency based on analogous acrylate syntheses . Characterization via -NMR, -NMR, and high-resolution mass spectrometry (HRMS) is critical for structural confirmation.
Q. What spectroscopic techniques are most reliable for characterizing this compound?
- Methodology : Use -NMR to identify aromatic protons and tert-butyl group signals (δ ~1.3 ppm). -NMR can confirm the benzoxazole ring carbons (δ 150–160 ppm for C=N/C-O) and tert-butyl carbons (δ ~30–35 ppm). IR spectroscopy verifies NH stretches (~3400 cm) and C-O/C=N vibrations (1600–1500 cm). Cross-validate with HRMS for molecular ion peaks .
Q. How can solubility challenges in polar solvents be addressed during experimental design?
- Methodology : The tert-butyl group enhances hydrophobicity. Use co-solvents (e.g., DMSO:water mixtures) or surfactants for aqueous systems. For reactions, non-polar solvents like toluene or THF may improve homogeneity, as seen in analogous benzoxazole syntheses .
Advanced Research Questions
Q. How do computational models predict the electronic properties of this compound for optoelectronic applications?
- Methodology : Density functional theory (DFT) calculations can optimize the molecular geometry and calculate HOMO-LUMO gaps. Compare results with experimental UV-Vis spectra (λ ~300–350 nm for benzoxazole derivatives). Investigate charge-transfer efficiency using time-resolved fluorescence spectroscopy .
Q. What strategies resolve contradictions in reported photoluminescence quantum yields (PLQY) for benzoxazole derivatives?
- Methodology : Standardize measurement conditions (e.g., solvent, concentration, excitation wavelength). Use integrating spheres for PLQY quantification. Cross-check with independent techniques like transient absorption spectroscopy to rule out aggregation effects .
Q. How can structure-activity relationship (SAR) studies be designed to explore biological activity?
- Methodology : Synthesize analogs with variations in the tert-butyl group (e.g., methyl, trifluoromethyl) or benzoxazole substituents. Test antimicrobial or enzyme-inhibition activity via microdilution assays. Correlate logP values (from HPLC) with bioactivity trends .
Q. What are the key considerations for detecting degradation products under oxidative conditions?
- Methodology : Use LC-MS/MS with electrospray ionization (ESI) to identify degradation intermediates. Accelerated stability studies (e.g., 40°C/75% RH) can simulate long-term degradation. Compare fragmentation patterns with reference libraries .
Methodological and Safety Considerations
Q. What safety protocols are critical when handling this compound in a lab setting?
- Guidelines : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to avoid inhalation of fine particles. Store in airtight containers away from light. Dispose of waste via certified hazardous waste services, as recommended for structurally similar amines .
Q. How should researchers address regulatory restrictions on tert-butylphenyl derivatives?
- Guidance : Review EU RoHS directives (Annex II) for restrictions on related substances like 2-(4-tert-butylbenzyl)propionaldehyde. Pre-screen derivatives for compliance using toxicity databases (e.g., ECOTOX) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
